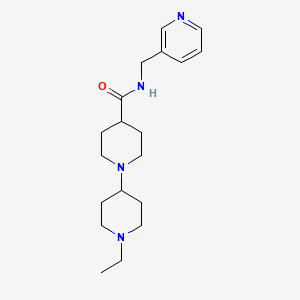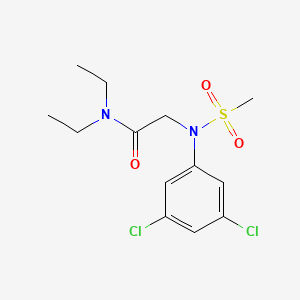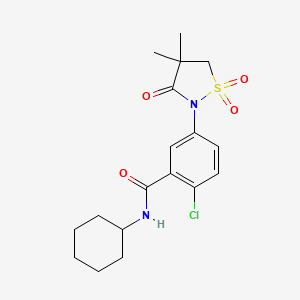
1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as EPPB, is a compound that has been extensively studied in scientific research. It is a member of the piperidine class of compounds and has been shown to have potential therapeutic applications in various fields.
Mécanisme D'action
The mechanism of action of 1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves its binding to the dopamine and norepinephrine transporters, leading to inhibition of their uptake. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to its potential therapeutic effects in various fields.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in the levels of dopamine and norepinephrine in the brain, inhibition of cancer cell proliferation, and reduction of drug-seeking behavior in animal models. However, the exact mechanisms underlying these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for research on 1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, including further studies on its potential therapeutic applications in various fields, such as depression, ADHD, and cancer therapy. Additionally, more research is needed to elucidate the exact mechanisms underlying its biochemical and physiological effects. Finally, further studies are needed to optimize the synthesis method of this compound to reduce its cost and increase its yield.
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with 3-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with ethyl chloroformate to obtain this compound. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) or mass spectrometry.
Applications De Recherche Scientifique
1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to inhibit the uptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This effect has been linked to the compound's potential as a treatment for depression and attention deficit hyperactivity disorder (ADHD). In cancer research, this compound has been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy. In drug addiction research, this compound has been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for drug addiction.
Propriétés
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-2-22-10-7-18(8-11-22)23-12-5-17(6-13-23)19(24)21-15-16-4-3-9-20-14-16/h3-4,9,14,17-18H,2,5-8,10-13,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMQPUGHAHLRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178770.png)
![7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5178771.png)
![3-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5178773.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178782.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5178785.png)
![2-(3-chlorobenzyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5178791.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)

![5-[(3-chlorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5178808.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178823.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
